molecular formula C30H42ClNO7 B611384 Contortumine hydrochloride CAS No. 141426-86-0

Contortumine hydrochloride

Cat. No. B611384
M. Wt: 564.116
InChI Key: OTWHFNPJXVKZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TJN 505 is an aconitine-like compound found to suppress various canine ventricular and atrial arrhythmias and seems to act as a blocker of multiple channels.

Scientific Research Applications

  • Molecular Material Design and Electronic Applications

    • Research into strained polycyclic aromatic molecules, termed "contorted aromatics," includes molecules like contortumine hydrochloride. These molecules are significant in the design and synthesis of molecular materials for electronic applications. Their distorted structures, away from planarity, make them useful in creating self-assembled electronic materials. Specifically, their applications extend to photoconductive materials and field effect transistors, showcasing potential in areas like molecular recognition and photovoltaic devices (Ball et al., 2015).
  • Nanotechnology and Membrane Science

    • In nanotechnology and membrane science, molecules such as contortumine hydrochloride play a role in modifying surfaces for specific applications. For instance, research has been conducted on making ceramic membranes hydrophobic for use in processes like direct contact membrane distillation. This involves surface treatments that can change the chemical and physical properties of membranes, thereby enhancing their suitability for various industrial and scientific applications (Hendren et al., 2009).
  • Parasitology and Drug Discovery

    • In the field of parasitology, contortumine hydrochloride-related compounds are used as models for studying drug and vaccine discovery. For example, Haemonchus contortus, a parasitic nematode, has been extensively studied for anthelmintic resistance research, drug discovery, and vaccine development. This research is crucial for understanding how to combat parasitic infections that threaten livestock industries (Laing et al., 2013).
  • Biomedical Research and Drug Delivery Systems

    • Contortumine hydrochloride and its derivatives are significant in the development of drug delivery systems. Research in this area includes the fabrication of nanogels and other nanostructures for the efficient and targeted delivery of therapeutic agents like curcumin. These novel delivery systems have implications for improving the efficacy and safety profiles of various drugs (Li et al., 2019).
  • Plant Science and Ecological Research

    • In ecological research and plant science, contortumine hydrochloride-related studies contribute to understanding the genetics and development of various plant species. This includes transcriptome sequencing and marker discovery in species like Taxus contorta, which is vital for conservation efforts and understanding ecological diversity (Majeed et al., 2019).

properties

CAS RN

141426-86-0

Product Name

Contortumine hydrochloride

Molecular Formula

C30H42ClNO7

Molecular Weight

564.116

IUPAC Name

(11-ethyl-5,8-dihydroxy-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl) 4-methoxybenzoate;hydrochloride

InChI

InChI=1S/C30H41NO7.ClH/c1-5-31-15-17-8-11-22(36-3)30-19(17)12-20(25(30)31)28(33)14-23(37-4)29(34)13-21(30)24(28)26(29)38-27(32)16-6-9-18(35-2)10-7-16;/h6-7,9-10,17,19-26,33-34H,5,8,11-15H2,1-4H3;1H

InChI Key

OTWHFNPJXVKZPR-UHFFFAOYSA-N

SMILES

[H]Cl.O=C(OC1C2C3C4(C5C6)C(OC)CCC5CN(CC)C4C6C2(O)CC(OC)C1(O)C3)C7=CC=C(OC)C=C7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TJN 505;  TJN505;  TJN-505

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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